molecular formula C9H15NO2 B079257 Hexyl cyanoacetate CAS No. 13361-53-0

Hexyl cyanoacetate

Cat. No.: B079257
CAS No.: 13361-53-0
M. Wt: 169.22 g/mol
InChI Key: PWKKBTPSCGLYBR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hexyl cyanoacetate, also known as hexyl 2-cyanoacetate, is a chemical compound that is used in various chemical reactions. The primary targets of this compound are the reactants in these chemical reactions .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it can undergo cyanoacetylation, a chemical process that involves the reaction of amines with alkyl cyanoacetates . The carbonyl and cyano functions of this compound enable it to react with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

This compound is involved in the synthesis of N-cyanoacetamides, which are important precursors for heterocyclic synthesis . These compounds can participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .

Pharmacokinetics

It’s known that the compound can be used in the synthesis of biologically active compounds .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it can be used to synthesize N-cyanoacetamides, which are biologically active and have potential applications in the development of chemotherapeutic agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency of the reactions involving this compound . Additionally, the presence of catalysts can also influence the compound’s action .

Preparation Methods

Hexyl cyanoacetate can be synthesized through various methods. One common method involves the reaction of hexanol with cyanoacetic acid in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the esterification of cyanoacetic acid with hexanol in the presence of a strong acid catalyst, such as sulfuric acid. This method also requires refluxing the reaction mixture and subsequent purification of the product.

Industrial production methods often involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of this compound. These methods ensure consistent product quality and reduce the production costs.

Chemical Reactions Analysis

Hexyl cyanoacetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form hexyl cyanoacetamide using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amides.

Scientific Research Applications

Hexyl cyanoacetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound’s antifungal properties make it useful in studying fungal growth and metabolism.

    Medicine: this compound has potential applications in developing antifungal drugs and other therapeutic agents. Its ability to inhibit reactive oxygen species formation is of interest in oxidative stress research.

    Industry: The compound is used in the production of adhesives, coatings, and polymers.

Comparison with Similar Compounds

Hexyl cyanoacetate can be compared with other cyanoacetate derivatives, such as ethyl cyanoacetate and methyl cyanoacetate. While all these compounds share similar reactivity due to the presence of the cyano and ester functional groups, this compound is unique in its longer alkyl chain, which imparts different physical and chemical properties.

This compound’s longer alkyl chain makes it more hydrophobic and affects its solubility and reactivity compared to its shorter-chain counterparts.

Properties

IUPAC Name

hexyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-3-4-5-8-12-9(11)6-7-10/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKKBTPSCGLYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158200
Record name Acetic acid, cyano-, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13361-53-0
Record name Acetic acid, 2-cyano-, hexyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13361-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl cyanoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, cyano-, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl cyanoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-HEXYL CYANOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQD7W48M8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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